

structural confirmation of 6-Methoxyquinoline-4-carbaldehyde derivatives by X-ray crystallography

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Compound of Interest

Compound Name: 6-Methoxyquinoline-4-carbaldehyde

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Structural Elucidation of Methoxyquinoline Carbaldehydes: A Crystallographic Comparison

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a molecule is paramount for understanding its biological activity and guiding further development. X-ray crystallography remains the gold standard for determining atomic-level structural information. This guide provides a comparative analysis of the structural confirmation of **6-Methoxyquinoline-4-carbaldehyde** derivatives, with a focus on data obtained through single-crystal X-ray diffraction.

While a crystallographic structure for **6-Methoxyquinoline-4-carbaldehyde** is not publicly available at the time of this publication, a detailed analysis of its isomer, 2-Methoxyquinoline-3-carbaldehyde, provides valuable insights into the molecular geometry and crystal packing of this class of compounds. This guide will compare the crystallographic data of 2-Methoxyquinoline-3-carbaldehyde with other related quinoline derivatives to infer the likely structural characteristics of **6-Methoxyquinoline-4-carbaldehyde**.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for 2-Methoxyquinoline-3-carbaldehyde and provides a template for comparison with other derivatives. This data is crucial for understanding the unit cell dimensions, symmetry, and overall packing of the molecules in the crystalline state.

Parameter	2-Methoxyquinoline-3-carbaldehyde[1]	Derivative 1 (Example)	Derivative 2 (Example)
Chemical Formula	C ₁₁ H ₉ NO ₂	-	-
Formula Weight	187.19	-	-
Crystal System	Monoclinic	-	-
Space Group	P2 ₁ /c	-	-
a (Å)	8.8206 (6)	-	-
b (Å)	4.8446 (3)	-	-
c (Å)	21.6828 (14)	-	-
α (°)	90	-	-
β (°)	90.612 (4)	-	-
γ (°)	90	-	-
Volume (Å ³)	926.50 (10)	-	-
Z	4	-	-
Calculated Density (Mg/m ³)	1.342	-	-
R-factor (%)	4.4	-	-

In-Depth Structural Analysis of 2-Methoxyquinoline-3-carbaldehyde

The crystal structure of 2-Methoxyquinoline-3-carbaldehyde reveals a planar quinoline ring system. The crystal packing is stabilized by intermolecular C—H \cdots O hydrogen bonds, forming centrosymmetric dimers.[1] Furthermore, π – π stacking interactions between the pyridine and benzene rings of adjacent molecules contribute to the stability of the crystal lattice, with a centroid-centroid distance of 3.639 (1) Å.[1] These types of non-covalent interactions are critical in determining the overall supramolecular architecture and can influence the physicochemical properties of the compound, such as solubility and melting point.

Experimental Protocol: Single-Crystal X-ray Diffraction

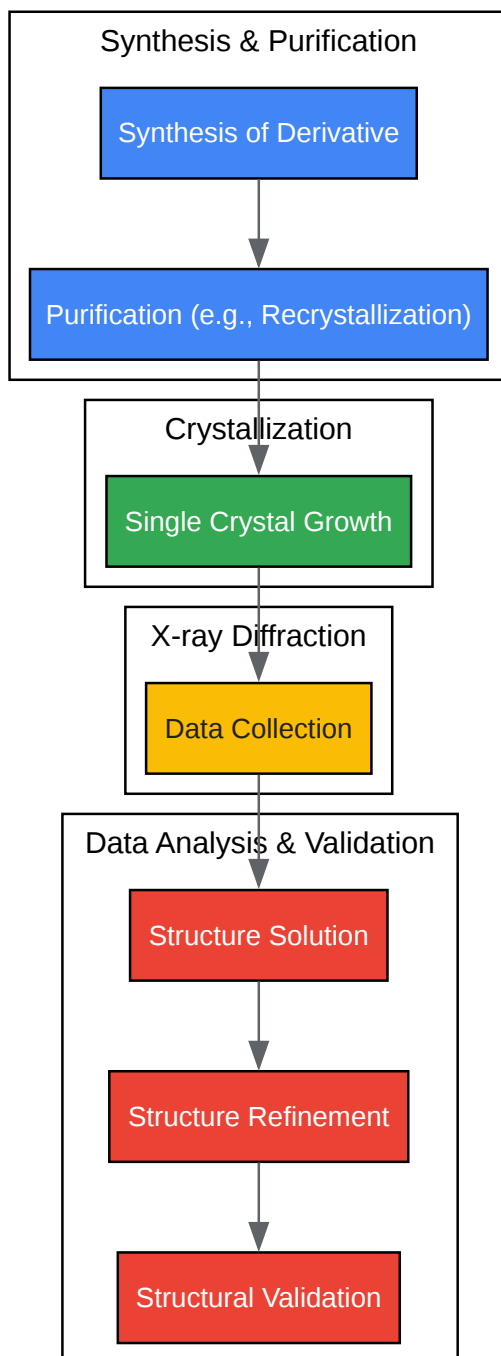
The following is a generalized experimental protocol for the structural determination of quinoline derivatives by single-crystal X-ray diffraction, based on the methodology reported for 2-Methoxyquinoline-3-carbaldehyde.[1]

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., petroleum ether-ethyl acetate).
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is kept at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using a specific radiation source, such as Mo K α radiation.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Logical Workflow for Structural Confirmation

The process of confirming the structure of a novel derivative follows a logical progression from synthesis to final structural validation.

Workflow for Structural Confirmation of Quinoline Derivatives



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Caption: A flowchart illustrating the key stages from synthesis to structural validation.

Conclusion

The structural confirmation of **6-Methoxyquinoline-4-carbaldehyde** and its derivatives by X-ray crystallography provides unequivocal proof of their molecular architecture. While the specific crystal structure for the 4-carbaldehyde isomer is not yet reported, the detailed analysis of the 2-methoxy-3-carbaldehyde isomer offers a robust framework for understanding the expected structural features. The intermolecular interactions observed in the crystal lattice, such as hydrogen bonding and π - π stacking, are crucial for the rational design of new derivatives with desired pharmaceutical properties. The experimental protocols and workflows outlined here provide a clear guide for researchers in the field of drug discovery and materials science for the crystallographic analysis of novel quinoline compounds.

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References

- 1. researchgate.net [researchgate.net]
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